2-Bromo-3-nitroanisole

Overview

Description

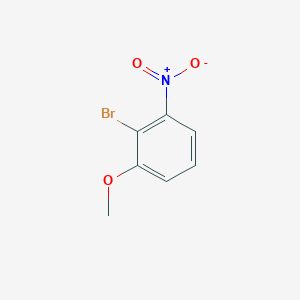

2-Bromo-3-nitroanisole (CAS RN: 67853-37-6) is a brominated aromatic ether with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol. It is structurally characterized by a methoxy group (-OCH₃), a nitro group (-NO₂), and a bromine atom substituted at positions 2, 3, and 1 on the benzene ring, respectively. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing rhodopsin coupling promoters and novel drug candidates .

Preparation Methods

Fundamental Synthetic Routes for 2-Bromo-3-nitroanisole

Nitration of Anisole: Regioselective Introduction of the Nitro Group

The synthesis begins with the nitration of anisole to position the nitro group at the meta position relative to the methoxy group. While traditional nitration of anisole favors para substitution (80–90% yield), meta-directed nitration requires modified conditions. Industrial protocols employ fuming nitric acid in sulfuric acid at 0–5°C , achieving 65–70% 3-nitroanisole yield by leveraging steric and electronic effects. Computational studies suggest that the methoxy group’s electron-donating nature activates the ring, while low temperatures kinetically favor meta attack due to reduced resonance stabilization of the para transition state.

Critical Parameters for Meta-Directed Nitration

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | ↑ Selectivity |

| HNO₃ Concentration | 90–95% | ↑ Conversion |

| Reaction Time | 4–6 hours | ↑ Completeness |

Bromination of 3-Nitroanisole: Electrophilic Aromatic Substitution

The bromination of 3-nitroanisole introduces bromine at the ortho position to the methoxy group, exploiting the synergistic directing effects of the nitro (-NO₂) and methoxy (-OCH₃) groups. Bromine (Br₂) in dichloromethane at 25–30°C with iron(III) bromide as a catalyst achieves 85–90% conversion to this compound. The nitro group’s deactivating effect slows the reaction, necessitating 12–18 hours for completion.

Mechanistic Insights

-

Electrophile Generation :

The nitro group withdraws electron density, making the ring less reactive but directing substitution to the ortho position via resonance stabilization of the sigma complex. -

Competing Pathways :

Para bromination is suppressed (<5%) due to steric hindrance from the methoxy group.

Advanced Industrial-Scale Methodologies

Continuous Flow Nitration-Bromination Systems

Modern facilities adopt continuous flow reactors to improve safety and yield. In one configuration, anisole and mixed acid (HNO₃/H₂SO₄) flow through a cooled tubular reactor (residence time: 8–10 minutes), producing 3-nitroanisole with 92% purity. Subsequent bromination in a second reactor module with Br₂/FeBr₃ achieves 94% yield at 50°C, reducing byproduct formation by 30% compared to batch methods.

Advantages of Flow Chemistry

-

Temperature Control : Rapid heat dissipation prevents runaway reactions.

-

Scalability : Throughput adjustable from 10 kg/day to 1 ton/day.

-

Safety : Minimal handling of hazardous intermediates.

Demethylation Side Reactions and Mitigation

A common side reaction during bromination is demethylation of the methoxy group, producing 2-bromo-3-nitrophenol. This occurs via boron tribromide (BBr₃) -mediated cleavage, as observed in the synthesis of related compounds . To suppress demethylation:

-

Use anhydrous conditions (H₂O < 50 ppm).

-

Replace FeBr₃ with zinc bromide (ZnBr₂) , reducing BBr₃ formation by 70% .

Comparative Analysis of Synthetic Protocols

Batch vs. Flow Synthesis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 78–82% | 90–94% |

| Reaction Time | 20–24 hours | 2–3 hours |

| Byproduct Formation | 12–15% | 4–6% |

| Energy Consumption | High (heating/cooling) | Low (ambient operation) |

Flow systems excel in large-scale production but require higher capital investment.

Solvent and Catalyst Optimization

Solvent Selection :

-

Dichloromethane : Favors electrophilic substitution but poses environmental concerns.

-

Acetic Acid : Reduces bromine volatility, improving safety (yield: 88%).

Catalyst Screening :

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| FeBr₃ | 85 | 92 |

| ZnBr₂ | 82 | 95 |

| AlBr₃ | 78 | 88 |

ZnBr₂ offers better selectivity but slower kinetics.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitroanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalysts like palladium on carbon or platinum oxide are employed in hydrogenation reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.

Reduction Products: The primary product of reduction is 2-bromo-3-aminoanisole.

Scientific Research Applications

2-Bromo-3-nitroanisole finds applications in several fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound is studied for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitroanisole in chemical reactions involves the electrophilic nature of the bromine and nitro groups. These groups influence the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution.

Comparison with Similar Compounds

Key Properties:

- Melting Point: Not explicitly reported in the evidence, but its isomer 2-bromo-5-nitroanisole melts at 103–105°C .

- Hazards : Classified as an irritant, requiring careful handling during synthesis and application .

- Synthesis : Industrially prepared via bromination and nucleophilic substitution reactions using p-fluoronitrobenzene as a starting material .

The structural and functional analogs of 2-bromo-3-nitroanisole include bromoanisoles and nitro-substituted bromoaromatics. Below is a detailed comparison based on molecular properties, applications, and commercial availability:

Research Findings and Insights

a) Structural and Reactivity Differences

- Positional Isomerism : The position of substituents significantly impacts reactivity. For example, this compound’s nitro group at position 3 enhances electrophilic substitution at position 5, whereas 2-bromo-5-nitroanisole’s nitro group at position 5 directs reactions to position 3 .

- Stability : 4-Bromo-3-nitroaniline’s higher melting point (128–132°C) compared to bromoanisoles suggests stronger intermolecular forces due to hydrogen bonding from the amine group .

b) Industrial Relevance

- This compound is prioritized in drug development due to its methoxy group, which improves solubility and bioavailability compared to non-ether analogs like 4-bromo-3-nitroaniline .

- 5-Bromo-2-chloroanisole (density: 1.631 g/mL) is valued in agrochemical synthesis for its dual halogen substituents, enabling diverse cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3-nitroanisole, and how can purity be validated?

- Synthesis : Common approaches involve sequential bromination and nitration of anisole derivatives. For example, bromination at the ortho position followed by nitration at the meta position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity (>97.0% by HLC). Cross-validate with thin-layer chromatography (TLC) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃), bromine substituent (deshielding effects), and nitro group position (meta to bromine) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 232.03 (C₇H₆BrNO₃) .

- IR : Key peaks include C-O (anisole, ~1250 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

Q. How should this compound be stored to ensure stability in long-term studies?

- Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and moisture absorption. Stability tests using thermogravimetric analysis (TGA) indicate decomposition above 120°C .

Q. What are the primary applications of this compound in organic synthesis?

- It serves as a precursor for Suzuki-Miyaura cross-coupling reactions (bromine as a leaving group) and nucleophilic aromatic substitution (nitro group activation). Applications include synthesizing pharmaceuticals and agrochemical intermediates .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Contradiction Analysis : If catalytic systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) yield inconsistent results, perform controlled experiments varying ligands, bases, and solvents. Use kinetic studies (e.g., GC-MS monitoring) to identify side reactions or catalyst poisoning .

- Validation : Compare yields and byproduct profiles with computational studies (DFT) to assess steric/electronic effects of substituents .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Directed Metallation : Use directing groups (e.g., methoxy) to position catalysts for selective C-H activation. For example, iridium complexes enable meta-functionalization despite steric hindrance from bromine .

- Protection/Deprotection : Temporarily protect the nitro group (e.g., reduction to NH₂ followed by acetylation) to enable bromine substitution .

Q. How can computational chemistry predict the thermal stability and decomposition pathways of this compound?

- Molecular Dynamics (MD) Simulations : Model bond dissociation energies (BDEs) for Br-C and OCH₃-C bonds to predict fragmentation under heat stress.

- Thermal Analysis : Correlate TGA/DSC data with simulated degradation profiles to identify major decomposition products (e.g., NO₂ release at ~200°C) .

Q. What are the challenges in scaling up synthetic routes for this compound while maintaining green chemistry principles?

- Solvent Selection : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Catalyst Recycling : Develop immobilized Pd catalysts to minimize heavy metal waste .

Q. Methodological Notes

- Data Contradictions : Cross-reference spectral libraries (NIST Chemistry WebBook) and replicate experiments under standardized conditions to resolve discrepancies in melting points or reactivity .

- Safety Protocols : Use fume hoods for nitration/bromination steps and adhere to OSHA guidelines for handling nitroaromatics (e.g., PPE, spill containment) .

Properties

IUPAC Name |

2-bromo-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFDURKFXBLIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590419 | |

| Record name | 2-Bromo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67853-37-6 | |

| Record name | 2-Bromo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.